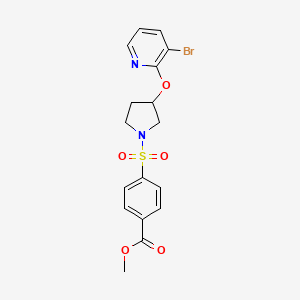
Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation
Sulfonylated aminopyridines, like Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, have been studied for their ability to complex with metal ions, which can enhance their biological and catalytic potential. For example, the synthesis of tosylated 4-aminopyridine and its complexation with nickel (II) and iron (II) ions has been explored, showcasing the potential of sulfonyl compounds in the development of pharmaceuticals and catalysts in the chemical industry (Orie, Duru, & Ngochindo, 2021).
Chemical Stability and Pharmacological Evaluation
Modifications on the amino-3,5-dicyanopyridine core have led to compounds with significant adenosine receptor ligand activity, demonstrating the utility of pyridine derivatives in developing treatments for neuropathic pain. The chemical stability of these compounds in biological matrices and their pharmacological profiles have been thoroughly evaluated, highlighting the importance of structural modifications for enhancing drug efficacy (Betti et al., 2019).
Catalytic and Environmental Applications
The catalytic activity of pyridine derivatives, including those with sulfonyl groups, has been explored in selective oxidation reactions. For instance, the use of 4-N,N-Dimethylaminopyridine for the selective oxidation of methyl aromatics with molecular oxygen demonstrates the role of pyridine derivatives in facilitating environmentally friendly oxidation processes (Zhang et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in aryl amination reactions , suggesting that this compound might interact with similar biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as ligand-free ni (ii) salts and photoredox catalysis .
Eigenschaften
IUPAC Name |
methyl 4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-24-17(21)12-4-6-14(7-5-12)26(22,23)20-10-8-13(11-20)25-16-15(18)3-2-9-19-16/h2-7,9,13H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFFMMPBZQZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2967704.png)
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)
![N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
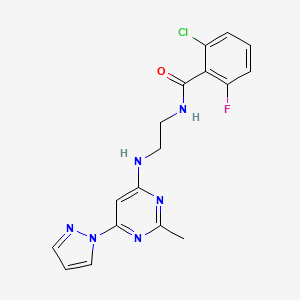
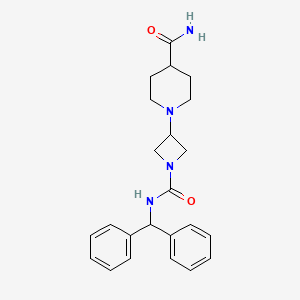
![2-(benzylsulfanyl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2967712.png)
![Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)naphtho[1,2-B]furan-3-carboxylate](/img/structure/B2967713.png)
![methyl 3-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2967714.png)
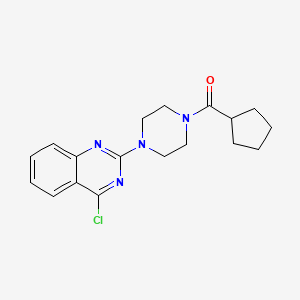
![6-(Pyridin-4-yl)-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967717.png)

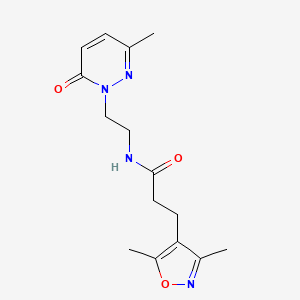
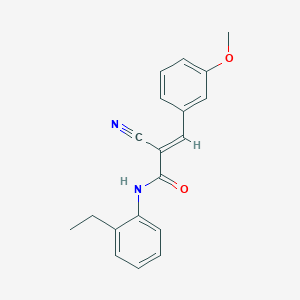
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2967724.png)
